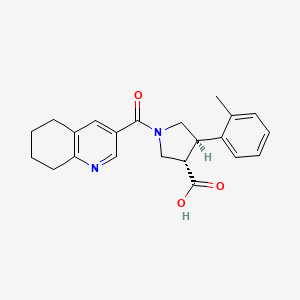

(3S*,4R*)-4-(2-甲基苯基)-1-(5,6,7,8-四氢喹啉-3-酰基)吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest falls within the category of tetrahydroquinoline derivatives, which are known for their versatile applications in medicinal chemistry and organic synthesis. Tetrahydroquinoline derivatives have been extensively studied for their biological activities and synthetic applications.

Synthesis Analysis

Pyrrolidine and tetrahydroquinoline derivatives can be selectively prepared through Lewis acid-catalyzed reactions involving arylvinylidenecyclopropanes and ethyl (arylimino)acetates, showing moderate to good yields depending on the electronic nature of the substituents (Lu & Shi, 2007). Another approach involves the reaction of homophthalic anhydride with phenethylamine derivatives under specific conditions to yield a mixture of trans- and cis-tetrahydroisoquinoline-4-carboxylic acids (Stoyanova, Kozekov, & Palamareva, 2003).

Molecular Structure Analysis

The molecular structure of tetrahydroquinoline derivatives has been studied through various methods, including X-ray diffraction (XRD), which provides detailed insights into the arrangement of atoms within the molecule and their spatial geometry (Dyachenko, Rusanov, Gutov, & Vovk, 2013).

Chemical Reactions and Properties

Tetrahydroquinoline derivatives can undergo various chemical reactions, including redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of ring-fused pyrrolines. These reactions are often facilitated by carboxylic acid-promoted generation of a conjugated azomethine ylide followed by 6π-electrocyclization (Kang, Richers, Sawicki, & Seidel, 2015).

科学研究应用

有机合成和化学反应

该化合物参与与α,β-不饱和羰基化合物进行氧化还原环化反应,说明了其在环胺的C-H官能化中的效用。这个过程由羧酸促进,生成共轭的偶氮甲叉叶立德,随后进行电环化,有时进行互变异构,从而导致合成环稠吡咯啉。这些吡咯啉可以进一步氧化成吡咯或还原成吡咯烷,突出了该化合物在有机合成中的多功能性 (Kang et al., 2015).

药物发现和药理学研究

虽然在提供的文献中没有详细说明该特定化合物在药物发现和药理学研究中的明确应用,但涉及环胺和四氢喹啉衍生物的方法,类似于所讨论的化合物,是药物化学的基础。这些方法对于生成药效团和探索新的治疗剂至关重要。例如,对吡啶和稠合吡啶衍生物的研究有助于我们理解药物分子中常见的结构基序,可能有助于发现新药 (Al-Issa, 2012).

材料科学和发光材料

在材料科学中,特别是在发光材料的开发中,该化合物的结构基序具有相关性。例如,基于含有四氢喹啉单元的配体的Ir(III)配合物在有机溶剂中表现出中等至强的磷光。此类材料有望用于有机发光二极管(OLED)和其他光物理器件,展示了像所讨论化合物这样的具有复杂结构的有机化合物如何促进材料科学的发展 (Shakirova et al., 2018).

属性

IUPAC Name |

(3S,4R)-4-(2-methylphenyl)-1-(5,6,7,8-tetrahydroquinoline-3-carbonyl)pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-14-6-2-4-8-17(14)18-12-24(13-19(18)22(26)27)21(25)16-10-15-7-3-5-9-20(15)23-11-16/h2,4,6,8,10-11,18-19H,3,5,7,9,12-13H2,1H3,(H,26,27)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVUPQJLGZQFIL-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)C3=CC4=C(CCCC4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[C@@H]2CN(C[C@H]2C(=O)O)C(=O)C3=CC4=C(CCCC4)N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-4-(2-methylphenyl)-1-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)pyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5560369.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)

![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)

![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)

![N-(3-fluoro-2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560453.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5560471.png)

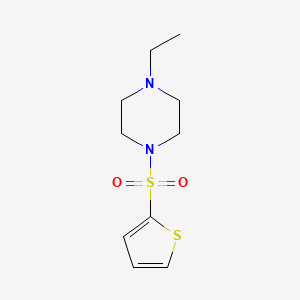

![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)